molecular formula C13H24 B13987829 1,3-Dimethyl-5-pentylidenecyclohexane CAS No. 39546-83-3

1,3-Dimethyl-5-pentylidenecyclohexane

Cat. No.: B13987829
CAS No.: 39546-83-3
M. Wt: 180.33 g/mol
InChI Key: AKODMFVIZZJTGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-5-pentylidenecyclohexane is an organic compound with the molecular formula C13H24. It is a derivative of cyclohexane, characterized by the presence of two methyl groups at the 1 and 3 positions and a pentylidene group at the 5 position.

Preparation Methods

The synthesis of 1,3-Dimethyl-5-pentylidenecyclohexane can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexane derivatives. The reaction typically requires a strong base, such as sodium hydride, and an alkyl halide to introduce the pentylidene group. The reaction conditions often include an inert atmosphere and a solvent like tetrahydrofuran (THF) to facilitate the reaction .

In industrial settings, the production of this compound may involve catalytic hydrogenation processes. These methods utilize metal catalysts, such as palladium or platinum, under high pressure and temperature to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

1,3-Dimethyl-5-pentylidenecyclohexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the methyl groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with LiAlH4 can produce alcohols .

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-pentylidenecyclohexane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed effects. For instance, its derivatives may inhibit certain enzymes, thereby exerting antimicrobial or anticancer effects .

Properties

CAS No.

39546-83-3

Molecular Formula

C13H24

Molecular Weight

180.33 g/mol

IUPAC Name

1,3-dimethyl-5-pentylidenecyclohexane

InChI

InChI=1S/C13H24/c1-4-5-6-7-13-9-11(2)8-12(3)10-13/h7,11-12H,4-6,8-10H2,1-3H3

InChI Key

AKODMFVIZZJTGK-UHFFFAOYSA-N

Canonical SMILES

CCCCC=C1CC(CC(C1)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.